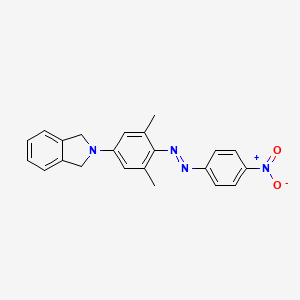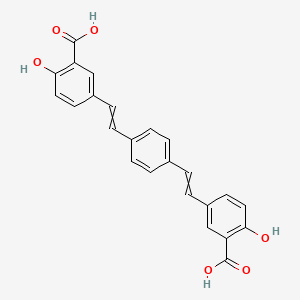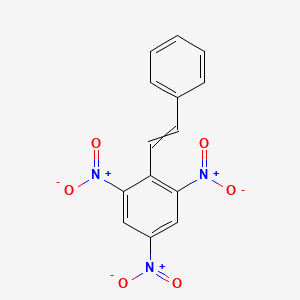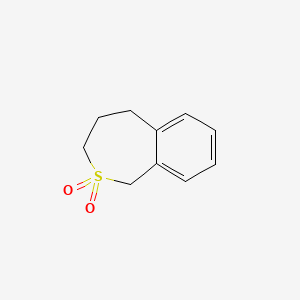
N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a methoxyphenoxy group attached to the acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 3-methoxyphenol.
Acylation Reaction: The 5-chloro-2-methoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.
Nucleophilic Substitution: The N-(5-chloro-2-methoxyphenyl)chloroacetamide is then reacted with 3-methoxyphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a precursor for other chemical compounds.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the methoxyphenoxy group.
N-(2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide: Lacks the chloro group.
N-(5-chloro-2-methoxyphenyl)-2-phenoxyacetamide: Lacks the methoxy group on the phenoxy ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, as well as the methoxyphenoxy group attached to the acetamide moiety. This combination of functional groups can impart unique chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
属性
CAS 编号 |
853314-36-0 |
|---|---|
分子式 |
C16H16ClNO4 |
分子量 |
321.75 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H16ClNO4/c1-20-12-4-3-5-13(9-12)22-10-16(19)18-14-8-11(17)6-7-15(14)21-2/h3-9H,10H2,1-2H3,(H,18,19) |
InChI 键 |
LUUCTWMJSXBFQX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)






![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)





